molecular formula C19H24O4 B1243266 (+)-(8R,8'R)-3',4,4'-trihydroxy-3-methoxylignan

(+)-(8R,8'R)-3',4,4'-trihydroxy-3-methoxylignan

Cat. No. B1243266
M. Wt: 316.4 g/mol
InChI Key: QKHJBWUGXMKHAK-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-(8R,8'R)-3',4,4'-trihydroxy-3-methoxylignan is a lignan. It has a role as a metabolite.

Scientific Research Applications

  • Phytochemistry and Structure Analysis :

    • Yan-Ping Li et al. (2013) isolated new natural dihydrobenzofuran-type neolignans from Breynia fruticosa, which include compounds related to (+)-(8R,8'R)-3',4,4'-trihydroxy-3-methoxylignan. Their structures were determined using spectroscopic methods and circular dichroism techniques, contributing to the understanding of phytochemical composition and potential bioactivity of these compounds (Li et al., 2013).
  • Antioxidant Activities :

    • A study by Hassan Abou-Gazar et al. (2004) on Larrea tridentata leaves identified three lignans, including compounds structurally similar to (+)-(8R,8'R)-3',4,4'-trihydroxy-3-methoxylignan. These compounds exhibited antioxidant activities against intracellular reactive oxygen species in HL-60 cells, highlighting their potential as natural antioxidants (Abou-Gazar et al., 2004).
  • Inhibition of Nitric Oxide Production :

    • Hong-Yu Bi et al. (2020) discovered new norneolignans from Callicarpa kwangtungensis. Compounds related to (+)-(8R,8'R)-3',4,4'-trihydroxy-3-methoxylignan exhibited inhibitory activity on nitric oxide production in lipopolysaccharide-induced RAW264.7 cells, indicating potential anti-inflammatory properties (Bi et al., 2020).
  • Bioassay-Directed Fractionation :

    • In a study by V. S. Chaturvedula et al. (2004), bioassay-directed fractionation of methyl ethyl ketone extract from Endlicheria roots led to the isolation of new neolignans with structures similar to (+)-(8R,8'R)-3',4,4'-trihydroxy-3-methoxylignan. These neolignans inhibited DNA polymerase β lyase, suggesting potential applications in cancer research (Chaturvedula et al., 2004).

properties

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

4-[(2R,3R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol

InChI

InChI=1S/C19H24O4/c1-12(8-14-4-6-16(20)18(22)10-14)13(2)9-15-5-7-17(21)19(11-15)23-3/h4-7,10-13,20-22H,8-9H2,1-3H3/t12-,13-/m1/s1

InChI Key

QKHJBWUGXMKHAK-CHWSQXEVSA-N

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)O)O)[C@H](C)CC2=CC(=C(C=C2)O)OC

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(+)-(8R,8'R)-3',4,4'-trihydroxy-3-methoxylignan
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(+)-(8R,8'R)-3',4,4'-trihydroxy-3-methoxylignan
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(+)-(8R,8'R)-3',4,4'-trihydroxy-3-methoxylignan
Reactant of Route 4
(+)-(8R,8'R)-3',4,4'-trihydroxy-3-methoxylignan
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(+)-(8R,8'R)-3',4,4'-trihydroxy-3-methoxylignan
Reactant of Route 6
(+)-(8R,8'R)-3',4,4'-trihydroxy-3-methoxylignan

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